3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL
Overview
Description
3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL is a chemical compound with the molecular formula C14H19Cl2NO It is a piperidine derivative that contains a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL typically involves the reaction of 3,4-dichlorophenylacetonitrile with a piperidine derivative. One common method includes the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere . This reaction yields the desired piperidine derivative, which can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, potentially affecting neurotransmitter systems . The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)propan-1-ol: A similar compound with a piperidine ring but without the dichlorophenyl group.
3,4-Dichlorophenethylamine: Contains the 3,4-dichlorophenyl group but lacks the piperidine ring.
Uniqueness
3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL is unique due to the combination of the piperidine ring and the 3,4-dichlorophenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dichlorophenyl group enhances its potential biological activity, making it a valuable compound for research and development.
Biological Activity
3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL, a piperidine derivative with the molecular formula C14H19Cl2NO, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group on a propan-1-ol chain. Its molecular weight is approximately 288.21 g/mol, and it exhibits distinct chemical properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H19Cl2NO |
Molecular Weight | 288.21 g/mol |
CAS Number | 182621-51-8 |
Density | 1.197 g/cm³ |
Boiling Point | 412.45 °C |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in neuropharmacology. The piperidine moiety is known for its ability to modulate neurotransmitter systems by acting on receptors such as serotonin (5-HT), dopamine (D2), and norepinephrine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and appetite control.
- Dopaminergic Activity : Its effects on dopamine receptors suggest potential applications in treating conditions like depression or schizophrenia.
- Adrenergic Interaction : By interacting with norepinephrine receptors, it may impact cardiovascular functions and stress responses.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antiviral Properties : Studies have suggested that certain analogs show efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Effects : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits in models of neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 20 µM against breast cancer cells, suggesting that the compound can induce apoptosis through mitochondrial pathways .
Study 2: Neuropharmacological Effects
Research conducted by Trivedi et al. (1998) demonstrated that compounds similar to this derivative can modulate serotonin receptor activity, leading to altered feeding behaviors in animal models . This implicates potential uses in treating obesity and related metabolic disorders.
Study 3: Antiviral Activity
In vitro studies have shown that derivatives of this compound inhibit the replication of certain viruses, suggesting a mechanism involving interference with viral entry or replication processes .
Summary of Biological Activities
Properties
IUPAC Name |
3-[3-(3,4-dichlorophenyl)piperidin-3-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-4-3-11(9-13(12)16)14(6-2-8-18)5-1-7-17-10-14/h3-4,9,17-18H,1-2,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSLGEHCZNXJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CCCO)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448967 | |
Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182621-51-8 | |
Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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